4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl-

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3-(3-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4(3H)-one . This nomenclature adheres to the following principles:

- The parent structure is quinazolin-4(3H)-one , a bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety.

- Substituents are numbered based on their positions relative to the parent core. The 3-chloro-2-methylphenyl group (derived from o-tolyl with a chlorine substituent at position 3) occupies position 3 of the quinazolinone ring.

- The fluoromethyl group (-CH2F) is attached to position 2 of the same ring.

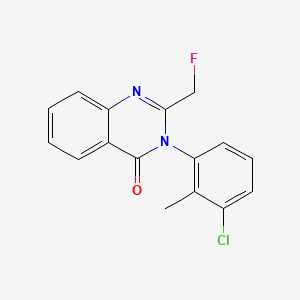

The structural representation (Figure 1) highlights:

- A quinazolinone core with carbonyl oxygen at position 4.

- A 3-chloro-2-methylphenyl substituent at position 3.

- A fluoromethyl group at position 2.

Table 1: Key Structural Features

| Feature | Position | Description |

|---|---|---|

| Quinazolinone core | - | Benzene fused to pyrimidin-4(3H)-one |

| 3-Chloro-2-methylphenyl | 3 | Chlorine at meta, methyl at ortho |

| Fluoromethyl | 2 | -CH2F substituent |

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, the compound is variably described using:

- Functional group priority : 2-Fluoromethyl-3-(3-chloro-2-methylphenyl)-4(3H)-quinazolinone.

- Substituent order : 3-(3-Chloro-o-tolyl)-2-fluoromethyl-4(3H)-quinazolinone, emphasizing the o-tolyl derivative.

- CAS-indexed name : 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl-, as per Registry Number 1234423-98-3.

These conventions reflect historical naming practices and database-specific formatting rules. Notably, the term o-tolyl (for 2-methylphenyl) persists in pharmacological literature despite IUPAC’s preference for locant numbering.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by CAS Registry Number 1234423-98-3 , cross-referenced across PubChem, vendor catalogs, and synthetic studies. Its molecular formula, C16H12ClFN2O , is validated through mass spectrometry and elemental analysis:

Table 2: Molecular Descriptors

Properties

CAS No. |

49700-31-4 |

|---|---|

Molecular Formula |

C16H12ClFN2O |

Molecular Weight |

302.73 g/mol |

IUPAC Name |

3-(3-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one |

InChI |

InChI=1S/C16H12ClFN2O/c1-10-12(17)6-4-8-14(10)20-15(9-18)19-13-7-3-2-5-11(13)16(20)21/h2-8H,9H2,1H3 |

InChI Key |

WVXKNJCOURJHDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=NC3=CC=CC=C3C2=O)CF |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

The starting material N-(2-amino-5-nitrobenzoyl)-3-chloro-o-toluidine is condensed with fluoroacetic acid or its functional derivatives (such as fluoroacetyl chloride or fluoroacetic anhydride) in the presence of dehydrating agents like N,N'-dicyclohexylcarbodiimide or N,N'-carbonylimidazole. This reaction is typically carried out in solvents such as dimethylformamide or dimethylacetamide at temperatures ranging from 15°C to 100°C.

Alternatively, the condensation can be performed using acid acceptors like pyridine, triethylamine, or alkali metal carbonates in solvents such as tetrahydrofuran or dioxane.

This step yields N-(2-fluoroacetamido-5-nitrobenzoyl)-3-chloro-o-toluidine, which upon dehydration forms 2-fluoromethyl-3-(3-chloro-o-tolyl)-6-nitro-4(3H)-quinazolinone.

Reduction of Nitro Group

The nitro group at position 6 is reduced to an amino group using reducing agents such as stannous chloride or catalytic hydrogenation.

Catalytic hydrogenation is performed by shaking a mixture of the nitroquinazolinone (e.g., 2.0 g, 0.064 mol), 5% palladium on carbon (0.2 g), and acetic acid (100 mL) under hydrogen gas at an initial pressure of approximately 46-48 psi. The reaction is conducted at temperatures between 0°C and 50°C, often with infrared lamp heating to maintain temperature.

After completion (typically 30 minutes to 1.5 hours), the catalyst is removed by filtration, and the filtrate is processed by solvent evaporation, washing with aqueous sodium hydroxide and water, drying, and recrystallization from isopropanol.

This step yields 2-fluoromethyl-3-(3-chloro-o-tolyl)-6-amino-4(3H)-quinazolinone with yields around 70% and melting points in the range of 235-238°C.

Purification

The crude product is purified by column chromatography using silica gel and elution with ethyl acetate-benzene mixtures (1:1).

Final recrystallization from isopropanol or isopropylether washing ensures high purity.

Alternative Synthetic Approaches

Solvent-free synthesis using polyethylene glycol (PEG) as a medium has been reported for quinazolinone derivatives, involving the reaction of anthranilic acid derivatives with chloroacetyl chloride to form intermediates that cyclize to quinazolinones.

Base-promoted nucleophilic aromatic substitution (SNAr) reactions have been employed for quinazolin-4-one synthesis, using cesium carbonate in DMSO at elevated temperatures (135°C) for 24 hours. This method involves the reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization and dehydration.

However, these methods are more general and may require adaptation for the specific fluoromethyl and chloro-o-tolyl substituents.

- Data Table: Summary of Key Preparation Steps

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation | N-(2-amino-5-nitrobenzoyl)-3-chloro-o-toluidine + fluoroacetic acid derivative + dehydrating agent | DMF, DMAc, THF, or dioxane | 15–100 | Several hours | Not specified | Acid acceptors or dehydrating agents used |

| Dehydration & Cyclization | Same as above | Same as above | 15–100 | Concurrent | Not specified | Formation of nitroquinazolinone |

| Reduction (Catalytic) | 5% Pd/C, H2 gas, acetic acid | Acetic acid | 0–50 | 0.5–1.5 hours | ~70 | Hydrogen pressure ~46–48 psi, IR lamp used |

| Purification | Silica gel chromatography, recrystallization | Ethyl acetate-benzene, isopropanol | Room temp | Variable | - | Ensures high purity |

The reduction step is critical for converting the nitro group to the amino group without affecting the fluoromethyl substituent, requiring mild conditions and careful control of hydrogen pressure and temperature.

The use of fluoroacetic acid derivatives allows for the selective introduction of the fluoromethyl group at position 2 of the quinazolinone ring.

The chloro substituent on the o-tolyl group is introduced via the starting amine (3-chloro-o-toluidine), ensuring regioselectivity.

The purification steps involving silica gel chromatography and recrystallization are essential to remove side products and unreacted starting materials, yielding a product suitable for pharmaceutical applications.

Alternative solvent-free and base-promoted methods offer greener and potentially more efficient routes but may require further optimization for this specific compound.

The preparation of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- involves a multi-step synthetic route starting from substituted benzoyl derivatives and fluoroacetic acid derivatives, followed by cyclization and reduction. Catalytic hydrogenation under controlled conditions is the preferred method for reducing the nitro intermediate to the amino derivative. Purification by chromatography and recrystallization ensures high purity. While alternative methods exist, the described approach remains authoritative and widely used in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Substitution: The chloro and fluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4(3H)-Quinazolinone can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways, making them potential candidates for targeted cancer therapies .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Various studies have demonstrated that quinazolinones possess antibacterial and antifungal properties. They are particularly effective against resistant strains of bacteria, which is crucial in the era of increasing antibiotic resistance .

Neuroprotective Effects

Recent investigations have also highlighted neuroprotective effects attributed to quinazolinone derivatives. These compounds may mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's .

Agricultural Chemistry

Pesticidal Applications

The structural characteristics of 4(3H)-Quinazolinone make it an interesting candidate for developing new pesticides. Its ability to interfere with biological systems in pests can lead to effective pest control solutions while minimizing environmental impact. Studies have shown that derivatives can act as insect growth regulators or disrupt hormonal pathways in target species, providing a dual approach to pest management .

Materials Science

Polymer Chemistry

In materials science, quinazolinone derivatives are being explored for their potential as monomers in polymer synthesis. Their unique chemical structure can impart desirable properties such as thermal stability and mechanical strength to polymers. Research into the incorporation of these compounds into polymer matrices has shown promising results in enhancing material performance for various applications, including coatings and composites .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Anticancer Activity of Quinazolinones" | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| "Antimicrobial Efficacy of Quinazolinone Derivatives" | Microbiology | Showed effectiveness against multi-drug resistant bacterial strains. |

| "Neuroprotective Properties of Quinazolinones" | Neuroscience | Reduced oxidative stress markers in neuronal cultures, suggesting therapeutic potential for neurodegenerative diseases. |

| "Development of Eco-friendly Pesticides" | Agricultural Chemistry | Identified novel quinazolinone-based compounds with high efficacy against agricultural pests with low toxicity to non-target species. |

| "Synthesis and Characterization of Polymer Composites" | Materials Science | Enhanced mechanical properties observed in polymers containing quinazolinone derivatives compared to conventional materials. |

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated based on analog data ; †Calculated from molecular formula; ‡Inferred from quinazolinone class activities .

Substituent Effects on Physicochemical Properties

- Fluoromethyl vs. Methyl : The fluoromethyl group in the target compound increases electronegativity and lipophilicity compared to methyl groups (e.g., in ). This may enhance blood-brain barrier penetration and metabolic stability .

- Chloro vs.

- Steric Effects : The o-tolyl group (2-methylphenyl) introduces steric hindrance, which may reduce reactivity at position 3 compared to unsubstituted phenyl analogs .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those with various substituents, have gained attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- (CAS No. 1915-77-1) is a notable member of this class, exhibiting potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4(3H)-quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is with a molecular weight of approximately 284.74 g/mol. The structural characteristics include a quinazolinone core with a chloro-substituted aromatic ring and a fluoromethyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess significant antimicrobial properties. A study highlighted the efficacy of various quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA). This compound was found to synergize with piperacillin-tazobactam, enhancing antibacterial activity through binding to the allosteric site of penicillin-binding protein PBP2a, which is crucial for bacterial cell wall synthesis .

Anticancer Properties

The anticancer potential of 4(3H)-quinazolinones has been documented in several studies. For instance, derivatives have shown significant growth inhibition against various tumor cell lines, including epidermoid carcinoma and human myelogenous leukemia (K562) cells. Compounds derived from this scaffold demonstrated selective cytotoxicity and inhibited tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .

Anti-inflammatory Effects

Quinazolinone derivatives also exhibit anti-inflammatory properties. Some studies report that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 4(3H)-quinazolinones is closely related to their chemical structure. A comprehensive SAR analysis revealed that specific substitutions at the 2 and 3 positions on the quinazolinone ring significantly influence their potency against various biological targets. For example:

- Chloro and fluoro groups enhance antimicrobial activity.

- Alkyl substitutions can modulate lipophilicity and bioavailability.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Synergistic effect with piperacillin-tazobactam | |

| Anticancer | Growth inhibition in tumor cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

- MRSA Inhibition : A study evaluated the compound's efficacy in vivo using a mouse model infected with MRSA. The results demonstrated that the quinazolinone derivative significantly reduced bacterial load when used in combination with standard antibiotics.

- Cytotoxicity Assays : In vitro assays against K562 cells indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

Q & A

Q. What are the key synthetic routes for introducing the fluoromethyl group at position 2 in 4(3H)-quinazolinone derivatives?

The fluoromethyl group at position 2 can be introduced via nucleophilic substitution using potassium fluoride (KF) under high-temperature conditions. For example, 2-chloromethyl intermediates (e.g., compound VII ) react with KF in diethylene glycol at 160°C to yield 2-fluoromethyl derivatives (e.g., compound VIII ). This method achieves fluorination with minimal side reactions due to the stability of KF in polar aprotic solvents . Alternative approaches include using fluorinating agents like DAST (diethylaminosulfur trifluoride), though solvent compatibility and temperature control are critical for yield optimization.

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in 4(3H)-quinazolinone derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise structural insights. For example, crystallographic analysis of a related quinazolinone intermediate (C15H12FN3O3·CH3OH) revealed a planar bicyclic quinazoline system with a dihedral angle of 81.18° between the quinazoline and adjacent benzene ring. Hydrogen bonding (e.g., O—H⋯N and N—H⋯O interactions) stabilizes the crystal lattice, which is critical for understanding solubility and intermolecular interactions .

Q. What analytical techniques are recommended for characterizing substituent effects on quinazolinone solubility?

- HPLC-MS : To assess purity and detect degradation products under varying pH conditions.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for fluorinated derivatives.

- 1H/19F NMR : Resolves electronic effects of substituents (e.g., deshielding of fluoromethyl protons due to electronegativity) .

- Solubility assays : Use DMSO or aqueous buffers (e.g., PBS) to quantify solubility, critical for in vitro bioactivity studies .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 3 influence the biological activity of 4(3H)-quinazolinones?

A structure-activity relationship (SAR) study of 77 derivatives revealed:

For antibacterial activity, a 2-fluoromethyl group combined with a 3-(3-chloro-o-tolyl) moiety showed potent inhibition of Staphylococcus aureus (MIC = 1 µg/mL) by targeting penicillin-binding proteins (PBPs) .

Q. How can contradictory data on quinazolinone bioactivity across studies be reconciled?

Contradictions often arise from assay conditions or stereochemical variations:

- Assay variability : Antifungal activity against Aspergillus fumigatus varied 10× depending on media composition (RPMI vs. Sabouraud dextrose) .

- Stereochemistry : The (1R,2R)-isomer of a 7-Cl quinazolinone exhibited 10× higher activity than its (1S,2S)-enantiomer in murine candidiasis models due to differential binding to fungal CYP51 .

- Species-specific pharmacokinetics : A compound with a short half-life in mice (t1/2 = 1 h) showed efficacy in rabbits (t1/2 = 9 h), highlighting the need for tailored in vivo models .

Q. What methodologies optimize in vivo efficacy of 4(3H)-quinazolinones in infection models?

- Dosing regimen : BID (twice daily) administration in rats improved survival rates in systemic candidiasis by maintaining plasma concentrations above the MIC90 .

- Formulation : Nanoemulsions or cyclodextrin complexes enhance oral bioavailability of hydrophobic derivatives (e.g., logP >3) .

- PK/PD modeling : Correlate AUC/MIC ratios with efficacy in neutropenic thigh infection models to predict clinical dosing .

Methodological Challenges

Q. How can regioselectivity issues during electrophilic substitution at position 6 be addressed?

Regioselectivity in nitration or halogenation is controlled by:

- Directing groups : A 3-chloro-o-tolyl group at position 3 directs electrophiles to position 6 via resonance stabilization.

- Lewis acid catalysts : FeCl3 or AlCl3 enhances nitration at position 6 by polarizing the quinazolinone ring .

- Solvent effects : Acetic acid promotes mono-substitution, while DMF favors di-substitution .

Q. What strategies mitigate toxicity in 4(3H)-quinazolinone derivatives with broad-spectrum activity?

- Prodrug design : Masking the 4(3H)-keto group as a phosphate ester reduces hepatotoxicity.

- CYP450 inhibition screening : Prioritize derivatives with IC50 >10 µM for CYP3A4 to avoid drug-drug interactions .

- In vitro toxicity panels : Assess mitochondrial toxicity (e.g., Seahorse assay) and genotoxicity (Ames test) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.